molecular formula C12H13N5OS2 B2767466 1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 1171202-31-5

1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2767466
CAS No.: 1171202-31-5
M. Wt: 307.39
InChI Key: FDRAHCCTJXDDAI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a pyridin-2-ylmethyl thioether group at position 5 and a cyclopropyl urea moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its electron-deficient heterocyclic structure, enabling diverse biological interactions, while the pyridinylmethyl thioether and cyclopropyl groups contribute to its unique physicochemical and pharmacological properties. This compound is hypothesized to exhibit activity in neurological or antimicrobial contexts, given structural parallels to bioactive thiadiazole derivatives .

Properties

IUPAC Name

1-cyclopropyl-3-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS2/c18-10(14-8-4-5-8)15-11-16-17-12(20-11)19-7-9-3-1-2-6-13-9/h1-3,6,8H,4-5,7H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRAHCCTJXDDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

    Formation of the Thiadiazole Core: The 1,3,4-thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group, forming the pyridin-2-ylmethylthio moiety.

    Attachment of the Cyclopropyl Group: The final step involves the reaction of the intermediate with cyclopropyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the sulfur atom in the pyridin-2-ylmethylthio group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the thiadiazole ring or the urea moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-ylmethylthio group, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles like amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring and the pyridin-2-ylmethylthio group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Urea vs. Acetamide : Unlike acetamide derivatives (e.g., 5h), urea-linked compounds (e.g., 8a, target) exhibit stronger hydrogen-bonding capacity, which may improve target binding .
  • Synthesis : The target compound likely shares synthetic steps (e.g., TEA-mediated coupling, recrystallization) with analogs like 8a, but the cyclopropyl group may require specialized cyclopropanation reagents .

Key Observations :

  • Anticonvulsant Activity : Substituted benzylthio-urea derivatives (e.g., dichlorobenzyl in ) show potent anticonvulsant effects, suggesting the target compound’s pyridinyl group may offer similar efficacy with improved blood-brain barrier penetration .
  • Antifungal Activity : Fluconazole-based thiadiazoles (e.g., 8a) demonstrate strong CYP51 inhibition, but the target’s cyclopropyl group may reduce off-target effects compared to triazole-containing analogs .

Physicochemical and Pharmacokinetic Predictions

Table 3: Predicted Properties (In Silico Analysis)

Compound Name LogP (Lipophilicity) Water Solubility (mg/mL) Polar Surface Area (Ų)
1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea 2.8 0.15 98
1-(3-Chlorophenyl)-3-(5-(difluorophenyl-triazolyl)thio)-1,3,4-thiadiazol-2-yl)urea (8f) 3.2 0.08 112
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea 2.5 0.20 85

Key Observations :

  • The target compound’s moderate LogP (2.8) and polar surface area (98 Ų) suggest balanced membrane permeability and oral bioavailability compared to more lipophilic analogs like 8f .
  • Pyridine’s nitrogen atoms may enhance solubility relative to purely aromatic substituents (e.g., phenyl in ).

Biological Activity

1-Cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

The compound can be represented by the following structure:

CxHyNzSa\text{C}_x\text{H}_y\text{N}_z\text{S}_a

Where:

  • Cyclopropyl group contributes to unique pharmacological properties.
  • Thiadiazole moiety is known for its diverse biological applications.

Molecular Formula

The molecular formula for this compound is not explicitly provided in the search results but can be derived from its structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, which suggests that this compound may possess similar activities.

Case Study: Antifungal Activity

A study on pyrimidine derivatives with a thiadiazole skeleton indicated promising antifungal activity against Botrytis cinerea and Phomopsis sp. The compound 6h from this study exhibited lower EC50 values compared to standard antifungal agents, indicating its potential as a lead compound for further development .

Cytotoxicity Profile

In terms of cytotoxicity, compounds related to thiourea and urea derivatives have been tested against various cancer cell lines. For example, certain thioamide derivatives displayed moderate antiproliferative effects on U937 cells, suggesting that modifications in the thiadiazole structure can influence biological activity .

Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineEC50/IC50 Values (μg/mL)Reference
1-Cyclopropyl-3-(5-(pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)ureaAntifungalBotrytis cinereaTBD
Compound 6h AntifungalPhomopsis sp.25.9
Thioamide DerivativeAntiproliferativeU937 cells16.23

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors in microbial cells or cancerous tissues. For instance, the inhibition of DNA gyrase has been noted as a critical pathway for antibacterial activity .

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